molecular formula C10H7F2NO2S2 B3450413 N-(2,4-difluorophenyl)thiophene-2-sulfonamide

N-(2,4-difluorophenyl)thiophene-2-sulfonamide

Cat. No.: B3450413
M. Wt: 275.3 g/mol
InChI Key: HTMFJYAPNJCNPE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a thiophene ring substituted with a sulfonamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)thiophene-2-sulfonamide typically involves the reaction of 2,4-difluoroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-thiophenecarboxamide
  • N-(2,4-difluorophenyl)-5-(2-methyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide

Uniqueness

N-(2,4-difluorophenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity compared to other thiophene-based sulfonamides .

Properties

IUPAC Name

N-(2,4-difluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2S2/c11-7-3-4-9(8(12)6-7)13-17(14,15)10-2-1-5-16-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFJYAPNJCNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluorophenyl)thiophene-2-sulfonamide
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N-(2,4-difluorophenyl)thiophene-2-sulfonamide
Reactant of Route 3
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N-(2,4-difluorophenyl)thiophene-2-sulfonamide
Reactant of Route 4
N-(2,4-difluorophenyl)thiophene-2-sulfonamide
Reactant of Route 5
N-(2,4-difluorophenyl)thiophene-2-sulfonamide
Reactant of Route 6
N-(2,4-difluorophenyl)thiophene-2-sulfonamide

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